molecular formula C12H13N3O2 B2369640 Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate CAS No. 2248294-27-9

Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate

Cat. No.: B2369640
CAS No.: 2248294-27-9
M. Wt: 231.255
InChI Key: SWKLBUCIYAARGU-UHFFFAOYSA-N
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Description

Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a pyrazole ring through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 1-methylpyrazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoate ester moiety may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity.

Comparison with Similar Compounds

  • Methyl 4-[(1-methyl-1H-pyrazol-3-yl)methyl]amino]benzoate
  • 4-Amino-1-methylpyrazole
  • Methyl 3-(1-methylpyrazol-4-yl)benzoate

Comparison: Methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

methyl 4-[(1-methylpyrazol-3-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-8-7-11(14-15)13-10-5-3-9(4-6-10)12(16)17-2/h3-8H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKLBUCIYAARGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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